

CAS number 1895296-01-1 chemical data

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **3,3,3-Trifluoro-2,2-dimethylpropan-1-ol**

Cat. No.: **B1444879**

[Get Quote](#)

An In-Depth Technical Guide to **3,3,3-trifluoro-2,2-dimethylpropan-1-ol** (CAS: 1895296-01-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of **3,3,3-trifluoro-2,2-dimethylpropan-1-ol**, a specialized organofluorine compound identified by CAS number 1895296-01-1. This molecule, a derivative of neopentyl glycol, possesses a unique neopentyl structure that imparts significant chemical and thermal stability.^[1] The presence of a trifluoromethyl group further enhances its distinctive properties, making it a valuable building block in various scientific fields.^[2] This document delves into its chemical and physical characteristics, outlines a detailed synthesis pathway, explores its critical applications in pharmaceutical and materials science, and provides essential safety and handling protocols. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical intermediate.

Physicochemical Properties and Molecular Structure

3,3,3-trifluoro-2,2-dimethylpropan-1-ol is an aliphatic alcohol characterized by a trifluoromethyl group and a dimethyl-substituted carbon adjacent to the primary alcohol.^[2] This unique arrangement of atoms results in notable stability and specific reactivity.^{[1][2]}

Molecular Identifiers

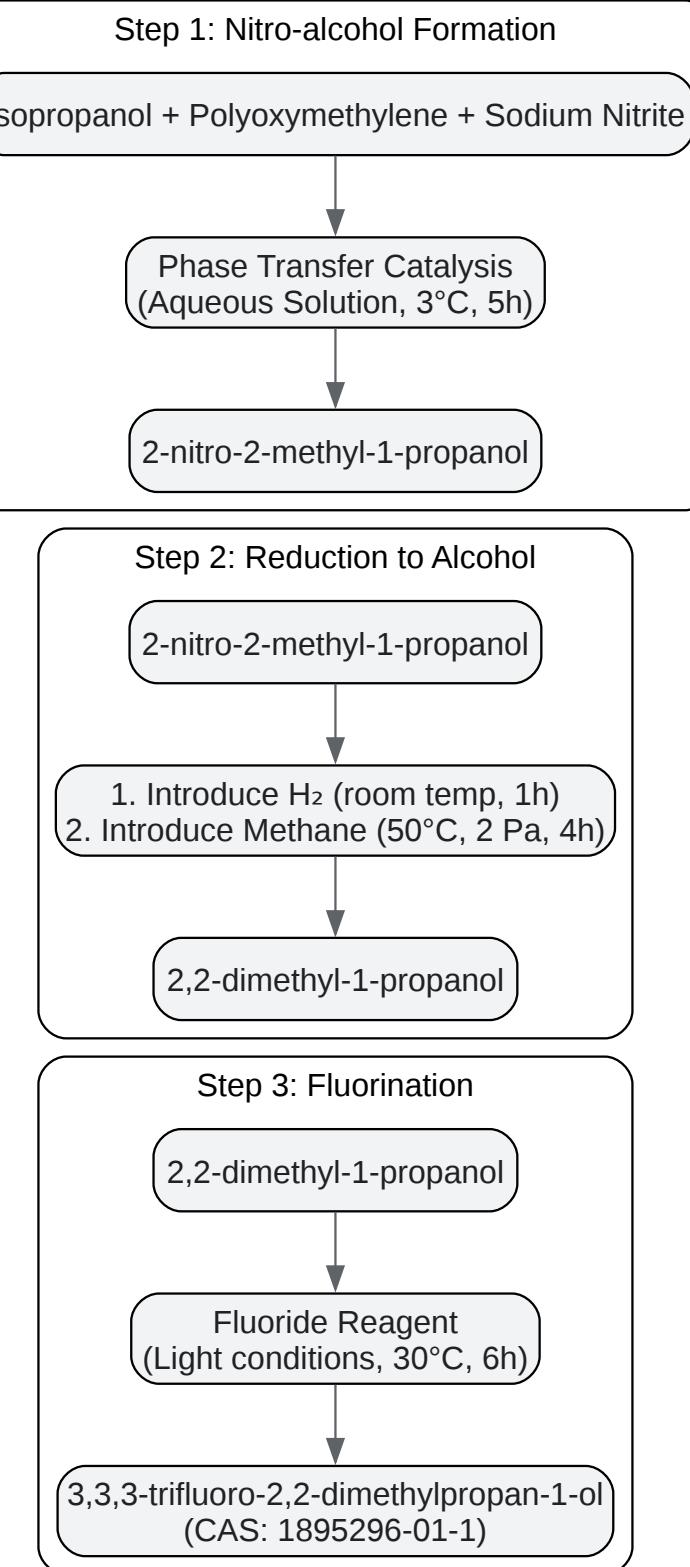
The compound is identified by several names and numbers across various databases.

Identifier	Value	Source
CAS Number	1895296-01-1	PubChem[3], ChemicalBook[4]
IUPAC Name	3,3,3-trifluoro-2,2-dimethylpropan-1-ol	PubChem[3], Advanced ChemBlocks[5]
Molecular Formula	C5H9F3O	PubChem[3], LookChem[2]
Molecular Weight	142.12 g/mol	PubChem[3], Amfluoro[6]
SMILES	CC(C)(CO)C(F)(F)F	Advanced ChemBlocks[5]
InChIKey	QRHWGLHBRHBPNR-UHFFFAOYSA-N	PubChem[3]

Physical and Chemical Data

The following table summarizes the key computed and experimental properties of the compound.

Property	Value	Notes
Physical State	Solid	CymitQuimica[7]
Boiling Point	122.1 ± 35.0 °C	Predicted[2]
Density	1.136 ± 0.06 g/cm³	Predicted[2]
pKa	14.05 ± 0.10	Predicted[2]
Storage Temperature	2-8°C, Sealed in dry conditions	LookChem[2], BLDpharm[8]


Synthesis and Manufacturing

The synthesis of **3,3,3-trifluoro-2,2-dimethylpropan-1-ol** can be achieved through a multi-step process designed for industrial applicability, emphasizing simple raw materials and

minimal environmental impact.^[1] The described method avoids the generation of acidic and nitrogen-containing wastewater.^[1]

Synthesis Pathway Overview

The process begins with the formation of an intermediate, 2-nitro-2-methyl-1-propanol, which is subsequently converted to 2,2-dimethyl-1-propanol before the final fluorination step.^[1] The use of phase transfer catalysis is crucial in the initial step to enhance reaction efficiency by facilitating the interaction between reactants in different phases.^[1]

[Click to download full resolution via product page](#)

Caption: A three-step synthesis workflow for **3,3,3-trifluoro-2,2-dimethylpropan-1-ol**.

Detailed Synthesis Protocol

The following protocol is based on a described method suitable for industrial production.[1]

Step 1: Synthesis of 2-nitro-2-methyl-1-propanol

- Dissolve 1 part isopropanol, 1 part polyoxymethylene, and 3 parts sodium nitrite in water to create an aqueous solution.[1]
- Maintain the temperature of the solution at 3°C.
- Allow the reaction to proceed for 5 hours to yield 2-nitro-2-methyl-1-propanol.[1]
 - Expert Insight: The use of phase transfer catalysis at this stage is critical. It facilitates the transfer of the nitrite anion into the organic phase, where it can react with the other components. The low temperature helps to control the exothermic reaction and prevent side product formation.

Step 2: Synthesis of 2,2-dimethyl-1-propanol

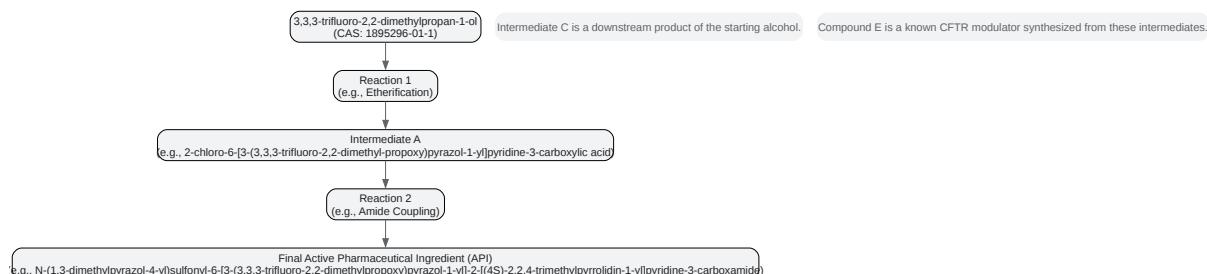
- Place the 2-nitro-2-methyl-1-propanol from Step 1 into a sealed reaction vessel at room temperature.[1]
- Introduce hydrogen gas and allow the mixture to stand for 1 hour.
- Increase the temperature to 50°C and introduce methane gas, controlling the pressure at 2 Pa.[1]
- Continue the reaction for 4 hours to produce 2,2-dimethyl-1-propanol. The weight ratio of the nitro-alcohol, hydrogen, and methane is 1:2:4.[1]
 - Expert Insight: This step involves a reduction of the nitro group. The specific conditions, including the use of both hydrogen and methane, suggest a catalytic reduction process where methane may play a role in the reaction medium or as a co-reagent under pressure.

Step 3: Synthesis of 3,3,3-Trifluoro-2,2-dimethyl-1-propanol

- Add a suitable fluoride reagent to the 2,2-dimethyl-1-propanol from Step 2.

- Conduct the reaction under light conditions, maintaining a temperature of 30°C for 6 hours.
[\[1\]](#)
- The final product, 3,3,3-Trifluoro-2,2-dimethyl-1-propanol, is obtained.
 - Expert Insight: The "fluoride" reagent is likely a specialized fluorinating agent. The reaction under "light conditions" suggests a radical mechanism may be involved in the fluorination of the neopentyl structure. The choice of fluorinating agent is critical to achieve selective trifluorination at the desired position.

Applications in Research and Drug Development


3,3,3-trifluoro-2,2-dimethylpropan-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[\[2\]](#) Its structurally rigid and fluorinated nature makes it a desirable building block for creating novel compounds with enhanced metabolic stability and binding properties.

Role as a Pharmaceutical Building Block

Academic research and patents indicate that this compound is a key precursor for the synthesis of modulators for biologically significant targets.[\[2\]](#)

- CFTR Modulators: It is used in the creation of aminopyridinyl-sulfonamides and related heterocyclic compounds designed to treat conditions mediated by deficient Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity, such as cystic fibrosis.[\[2\]](#)
- ROR- γ -t Modulators: The compound is a starting material for phenyl and pyridinyl substituted imidazoles that act as modulators of the Retinoid-related Orphan Receptor gamma t (ROR- γ -t). These modulators have therapeutic potential for autoimmune diseases like rheumatoid arthritis and psoriasis.[\[2\]](#)

The diagram below illustrates the role of **3,3,3-trifluoro-2,2-dimethylpropan-1-ol** in the synthesis of advanced pharmaceutical intermediates.

[Click to download full resolution via product page](#)

Caption: Use of 1895296-01-1 as a key building block in multi-step pharmaceutical synthesis.

Other Industrial Uses

Beyond pharmaceuticals, this compound finds utility in:

- Material Science: As a component in the development of novel materials with enhanced properties.[\[2\]](#)
- Solvent Applications: Its ability to dissolve a wide range of substances makes it a useful solvent in specific chemical processes.[\[2\]](#)
- Surface Treatments: Used in formulations for surface treatments.[\[2\]](#)

Representative Experimental Protocol: Williamson Ether Synthesis

To illustrate the utility of **3,3,3-trifluoro-2,2-dimethylpropan-1-ol** as a nucleophile, the following is a representative, self-validating protocol for an ether synthesis. This protocol is a generalized example and should be adapted and optimized for specific substrates.

Objective: To synthesize an ether by reacting **3,3,3-trifluoro-2,2-dimethylpropan-1-ol** with an alkyl halide.

Materials:

- **3,3,3-trifluoro-2,2-dimethylpropan-1-ol** (1.0 eq)
- Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- Alkyl Halide (e.g., Benzyl Bromide) (1.05 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Deionized water

Procedure:

- Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add **3,3,3-trifluoro-2,2-dimethylpropan-1-ol** (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the alcohol in anhydrous THF.
- Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.1 eq) portion-wise to the stirred solution.

- Trustworthiness Check: Observe gas (H_2) evolution. The cessation of bubbling indicates the complete formation of the alkoxide. Allow the reaction to stir for 30 minutes at 0°C after the addition is complete.
- Nucleophilic Attack: Add the alkyl halide (1.05 eq) dissolved in a minimal amount of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture at 0°C.
- Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
- Causality: The strong base (NaH) deprotonates the alcohol to form a potent nucleophile (alkoxide), which then displaces the halide from the alkyl halide in an SN2 reaction to form the ether linkage. The trifluoromethyl group's electron-withdrawing nature slightly increases the alcohol's acidity, facilitating deprotonation.
- Workup: Carefully quench the reaction by slowly adding saturated aqueous NH_4Cl at 0°C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
- Extraction: Separate the layers. Wash the organic layer sequentially with deionized water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the final ether product using NMR (1H , ^{19}F , ^{13}C) and mass spectrometry.

Safety, Handling, and Storage

Proper handling of **3,3,3-trifluoro-2,2-dimethylpropan-1-ol** is essential due to its potential hazards.

Hazard Identification

The compound is classified with the following hazards according to GHS and CLP regulations:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[[7](#)]
- Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[[7](#)][[9](#)]
- Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[[7](#)][[9](#)]
- Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[[7](#)][[9](#)]
- Flammability: Combustible liquid (H227).[[9](#)]

Recommended Precautions and PPE

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[[9](#)]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[[7](#)]
 - Skin Protection: Handle with chemically resistant gloves. Wash hands thoroughly after handling.[[7](#)][[9](#)]
 - Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate respirator cartridges.[[7](#)]
- Fire Safety: Keep away from heat, sparks, and open flames. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[[7](#)][[9](#)]

Storage

Store in a tightly sealed container in a dry, well-ventilated place. The recommended storage temperature is between 2-8°C.[[2](#)][[8](#)]

Conclusion

3,3,3-trifluoro-2,2-dimethylpropan-1-ol (CAS: 1895296-01-1) is a highly stable and versatile fluorinated building block with significant applications in medicinal chemistry and material science. Its unique neopentyl structure provides a robust scaffold for the synthesis of complex

molecular targets, including promising modulators of CFTR and ROR- γ -t. Understanding its physicochemical properties, synthesis pathway, and handling requirements is paramount for its safe and effective use in research and development. This guide provides the foundational technical knowledge to enable scientists and researchers to harness the potential of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol | C5H9F3O | CID 59951355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1895296-01-1 | CAS DataBase [m.chemicalbook.com]
- 5. 3,3,3-trifluoro-2,2-dimethylpropan-1-ol 97% | CAS: 1895296-01-1 | AChemBlock [achemblock.com]
- 6. amfluoro.com [amfluoro.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 1895296-01-1|3,3,3-Trifluoro-2,2-dimethylpropan-1-ol|BLD Pharm [bldpharm.com]
- 9. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [CAS number 1895296-01-1 chemical data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1444879#cas-number-1895296-01-1-chemical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com